molecular formula C13H9FO3 B6369224 2-(3-Fluoro-4-hydroxyphenyl)benzoic acid CAS No. 1261896-04-1

2-(3-Fluoro-4-hydroxyphenyl)benzoic acid

Cat. No.: B6369224
CAS No.: 1261896-04-1
M. Wt: 232.21 g/mol
InChI Key: MAVWCSBHVVPHHP-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H9FO3 It is a derivative of benzoic acid, where the phenyl ring is substituted with a fluoro group at the 3-position and a hydroxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Fluoro-4-hydroxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Another method involves the direct fluorination of 4-hydroxybenzoic acid derivatives. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters and reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(3-Fluoro-4-oxophenyl)benzoic acid.

    Reduction: 2-(3-Fluoro-4-hydroxyphenyl)benzyl alcohol.

    Substitution: 2-(3-Amino-4-hydroxyphenyl)benzoic acid or 2-(3-Mercapto-4-hydroxyphenyl)benzoic acid.

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-hydroxybenzoic acid
  • 2-(3-Fluoro-4-methoxyphenyl)benzoic acid

Uniqueness

2-(3-Fluoro-4-hydroxyphenyl)benzoic acid is unique due to the presence of both a fluoro and a hydroxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions in biological systems .

Properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-7-8(5-6-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVWCSBHVVPHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683269
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-04-1
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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